molecular formula C17H17ClN2O2S2 B3011627 (Z)-5-chloro-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 899362-46-0

(Z)-5-chloro-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B3011627
CAS No.: 899362-46-0
M. Wt: 380.91
InChI Key: FOSLHRMGQMPQRO-ZPHPHTNESA-N
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Description

(Z)-5-chloro-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a thiophene ring, a benzo[d]thiazole moiety, and various functional groups such as chloro, methoxy, and propyl. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-chloro-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of appropriate precursors such as 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy and Methyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using methoxy and methyl halides.

    Attachment of the Propyl Group: This step may involve alkylation reactions using propyl halides.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Final Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with the thiophene-2-carboxamide under conditions that favor the formation of the (Z)-isomer, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the chloro group, potentially replacing it with a hydrogen atom.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or other nitrogen-containing compounds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

    Condensation: Acid or base catalysts in solvents like ethanol or acetonitrile.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include hydroxylated derivatives, reduced analogs, substituted benzo[d]thiazoles, and various imine or amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-chloro-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicinal chemistry, the compound is investigated for its potential to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals. Its structural features may allow it to modulate biological pathways involved in disease processes.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, which are valuable in electronics and photonics.

Mechanism of Action

The mechanism of action of (Z)-5-chloro-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide depends on its specific biological target. Generally, it may interact with proteins or enzymes, altering their activity and thereby modulating cellular pathways. For example, it could inhibit an enzyme involved in cell proliferation, leading to anticancer effects, or it could bind to a receptor, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide: Lacks the propyl group, which may affect its biological activity and solubility.

    (Z)-5-chloro-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide: Lacks the methyl group, potentially altering its interaction with biological targets.

    (Z)-5-chloro-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide: Contains a furan ring instead of a thiophene ring, which may influence its chemical reactivity and biological properties.

Uniqueness

The unique combination of functional groups in (Z)-5-chloro-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, including the chloro, methoxy, methyl, and propyl groups, along with the thiophene and benzo[d]thiazole rings, gives it distinct chemical and biological properties. These features may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-chloro-N-(4-methoxy-7-methyl-3-propyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S2/c1-4-9-20-14-11(22-3)6-5-10(2)15(14)24-17(20)19-16(21)12-7-8-13(18)23-12/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSLHRMGQMPQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(S3)Cl)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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